

Bioactive Components in CUTRIN Formulations: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	CUTRIN
CAS No.:	12772-06-4
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the core bioactive components present in **CUTRIN** hair care formulations. **CUTRIN** products leverage a range of natural ingredients sourced from the Nordic environment, selected for their potent biological activities relevant to hair and scalp health. This document collates available scientific data on the quantitative composition, experimental validation, and mechanisms of action of these key bioactives. The information is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and cosmetic science, offering a foundation for further investigation and innovation.

Introduction

CUTRIN, a brand specializing in hair care solutions, bases its product efficacy on the synergistic effects of various plant-derived extracts. These natural ingredients are rich in bioactive compounds that offer a spectrum of benefits, including antioxidant, anti-inflammatory, moisturizing, and hair growth-promoting properties. This guide focuses on the scientific

underpinnings of these effects, detailing the key molecules and their validated biological activities.

Core Bioactive Components: A Quantitative Overview

The following sections detail the primary bioactive ingredients found across the **CUTRIN** product lines, with a focus on their chemical composition and quantitative analysis.

Sea Buckthorn (*Hippophae rhamnoides*) Seed Oil

Sea Buckthorn seed oil is a cornerstone ingredient, particularly valued for its unique fatty acid profile and high concentration of lipophilic vitamins.

Table 1: Quantitative Composition of Key Bioactive Compounds in Sea Buckthorn Seed Oil

Bioactive Compound	Concentration	Reference
Fatty Acids		
Linoleic Acid (Omega-6)	33-42%	[1][2]
α -Linolenic Acid (Omega-3)	26.6-39%	[1][3]
Oleic Acid (Omega-9)	15.85-20%	[1][4]
Palmitic Acid	7.13%	[4]
Tocopherols (Vitamin E)		
Total Tocopherols	94.34 mg/100g	[4]
α -Tocopherol	46.54 mg/100g	[4]
γ -Tocopherol	59.02 mg/100g	[4]
Phytosterols		
Total Sterols	90.25-94.34 mg/100g	[4]
β -Sitosterol	55.19-79.54 mg/100g	[4]

Pine (*Pinus sylvestris*) Bark Extract

Pine bark extract is a potent source of proanthocyanidins, which are powerful antioxidants with demonstrated benefits for scalp microcirculation and hair density.

Table 2: Bioactive Proanthocyanidins in Pine Bark Extract

Bioactive Compound	Concentration Range (in commercial health foods)	Reference
Procyanidin B1 (PCB1)	0.43-2.95 mg/g	[5]
Procyanidin B3 (PCB3)	0.43-2.95 mg/g	[5]

Cloudberry (*Rubus chamaemorus*) Seed Oil

Cloudberry seed oil is rich in essential fatty acids and antioxidants, contributing to the moisturizing and protective properties of hair care formulations.

Table 3: Fatty Acid Composition of Cloudberry Seed Oil

Bioactive Compound	Concentration (%)	Reference
Linoleic Acid (Omega-6)	38-53%	[6]
α -Linolenic Acid (Omega-3)	22-37%	[6]
Oleic Acid (Omega-9)	14-26%	[6]
Palmitic Acid	2-8%	[6]

Finnish Oat (*Avena sativa*) Bran Oil

Oat oil is renowned for its soothing and barrier-repairing properties, attributed to its content of unique avenanthramides and a balanced lipid profile.

Table 4: Key Bioactive Compounds in Finnish Oat Bran

Bioactive Compound	Concentration Range (in different cultivars)	Reference
Total Avenanthramides (AVNs)	26.7 ± 1.44 to 185 ± 12.5 mg/kg	[7]
Avenanthramides 2a, 2p, and 2f	Most abundant forms	[7]

Chaga Mushroom (*Inonotus obliquus*) Extract

Chaga mushroom extract is a source of triterpenoids and polysaccharides with antioxidant and potential hair growth-promoting activities.

Table 5: Triterpenoid Content in Chaga Mushroom Extract

Bioactive Compound	Concentration (in triterpenoid fraction)	Reference
Inotodiol	153.9 ± 15.4 mg/g to 194.1 ± 11.5 mg/g	[8]
Trametenolic Acid	94.5 ± 9.15 mg/g to 106.3 ± 8.23 mg/g	[8]

Juniper (*Juniperus communis*) Sprout/Berry Extract

Juniper extracts are characterized by a high content of monoterpene hydrocarbons, which contribute to their antimicrobial and scalp-soothing properties.

Table 6: Major Volatile Compounds in Juniper Berry Essential Oil

Bioactive Compound	Concentration (%)	Reference
α -Pinene	51.4%	[9]
Myrcene	8.3%	[9]
Sabinene	5.8%	[9]
Limonene	5.1%	[9]
β -Pinene	5.0%	[9]

Spruce (*Picea abies*) Branch Extract

Spruce branch and bark extracts are rich in lignans and other polyphenolic compounds with significant antioxidant activity.

Table 7: Phenolic Content in Spruce Twig and Bark Extracts

Bioactive Compound Class	Concentration (in twigs)	Reference
Total Polyphenols	25.32 \pm 2.65 mg GAE/g DW	[10]
Total Flavonoids	10.54 \pm 0.083 mg RE/g DW	[10]
Lignans (in knotwood)	Comprise 16% of dry weight	[11]

Celery (*Apium graveolens*) Seed Extract

Celery seed extract contains phthalides, which have been studied for their role in managing scalp conditions.

Table 8: Phthalide Content in Celery Seed Oil

Bioactive Compound	Concentration (in hexane extracts)	Reference
Total Phthalides	35.7-37.7%	[12]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the characterization and efficacy testing of the bioactive components.

Quantification of Bioactive Compounds



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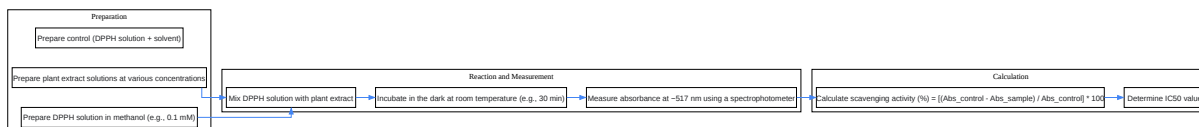
Caption: Workflow for the extraction and HPLC quantification of avenanthramides in oat samples.[7][13]



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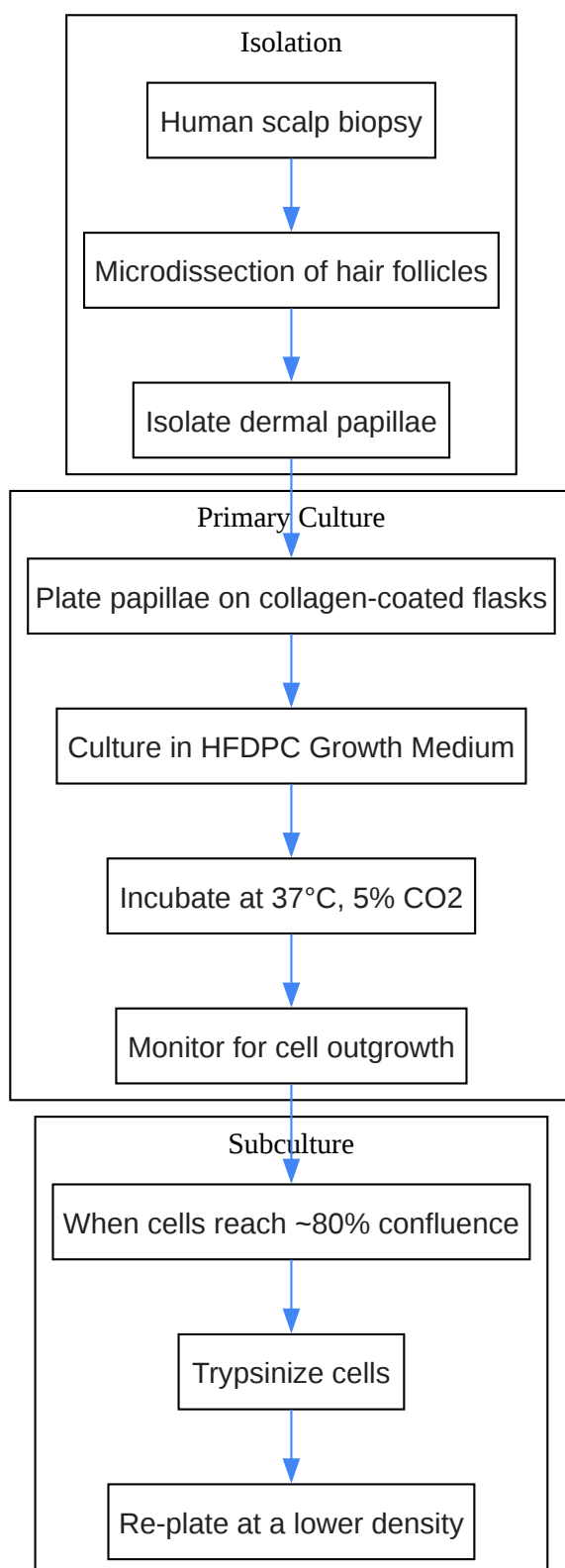
Caption: General workflow for the preparation and GC-MS analysis of fatty acid methyl esters (FAMES) from seed oils.[1][14]

In-Vitro Efficacy Testing



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Caption: Protocol for determining the antioxidant capacity of plant extracts using the DPPH free radical scavenging assay. [15][16][17]



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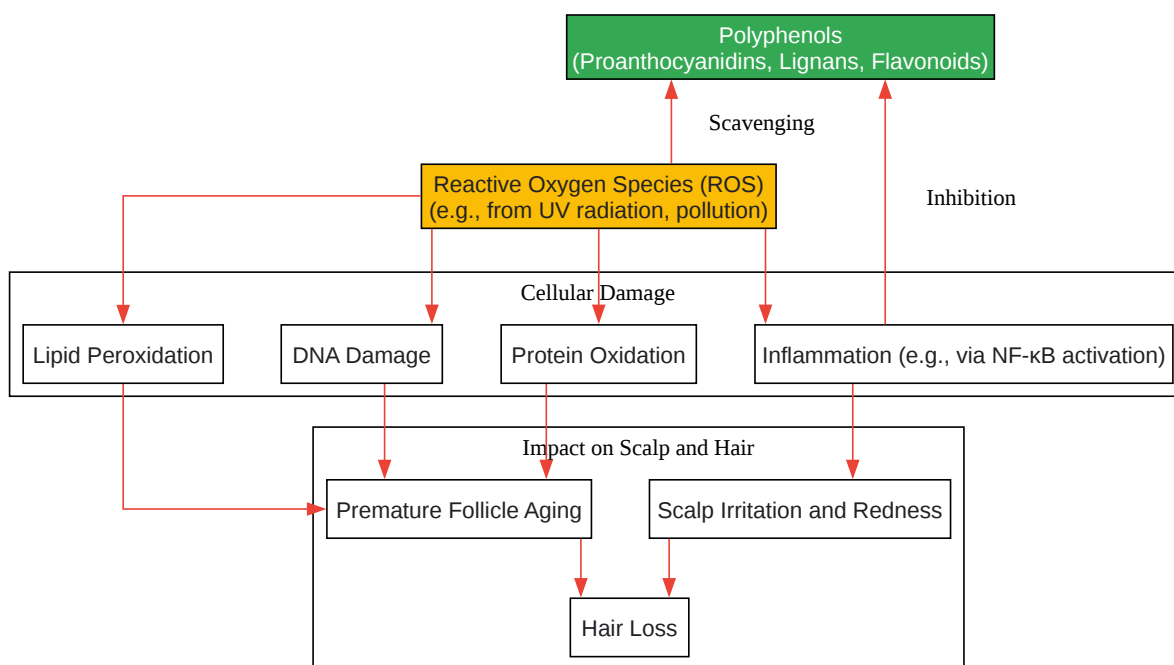
Caption: Workflow for the isolation and culture of Human Follicle Dermal Papilla Cells (HFDPCs).^{[18][19]}

Signaling Pathways and Mechanisms of Action

The bioactive components in **CUTRIN** formulations exert their effects through various molecular pathways.

Antioxidant and Anti-inflammatory Pathways

Many of the plant extracts, particularly those rich in polyphenols like Pine Bark, Spruce, and Cloudberry extracts, function as potent antioxidants.

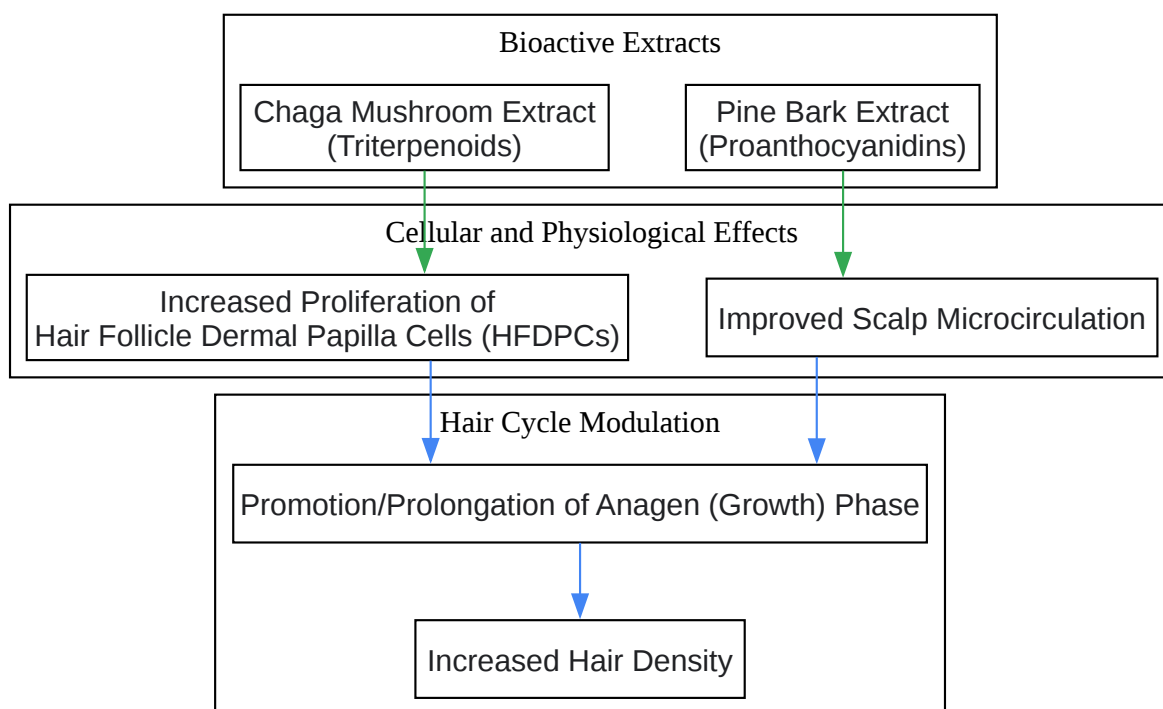


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Caption: Mechanism of action for antioxidant bioactives in mitigating ROS-induced cellular damage in the scalp.

Hair Growth Promotion

Certain bioactives, such as those found in Chaga Mushroom and Pine Bark extracts, have been shown to influence hair growth, potentially through the stimulation of dermal papilla cells and improvement of scalp microcirculation.



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Caption: Proposed signaling pathways for hair growth promotion by select bioactive extracts.

Conclusion

The bioactive components in **CUTRIN** products are supported by a growing body of scientific evidence. The synergistic combination of fatty acids, polyphenols, vitamins, and other phytonutrients from Nordic botanicals provides a multi-faceted approach to hair and scalp care. This guide has summarized the key quantitative data, experimental methodologies, and mechanistic pathways associated with these ingredients. Further research, including clinical trials on final formulations, will continue to elucidate the full spectrum of benefits and optimize the application of these potent natural compounds in cosmetic science.

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- [To cite this document: BenchChem. \[Bioactive Components in CUTRIN Formulations: A Technical Guide\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1172515/docs#bioactive-components-in-cuttrin-formulations-a-technical-guide\]](#)

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